

An In-depth Technical Guide to 2-Hydroxyethyl 4-nitrophenyl sulfide

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Compound of Interest

Compound Name: 2-Hydroxyethyl 4-nitrophenyl sulfide

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 13287-76-8 IUPAC Name: 2-(4-nitrophenyl)sulfanylethanol Molecular Formula: C₈H₉NO₃S

This technical guide provides a comprehensive overview of **2-Hydroxyethyl 4-nitrophenyl sulfide**, a specialty chemical with potential applications in various fields of research and development. Due to the limited availability of published studies specifically on this compound, this document combines available data with inferred properties and potential applications based on the well-established chemistry of its functional groups.

Physicochemical and Spectral Data

The known physical and chemical properties of **2-Hydroxyethyl 4-nitrophenyl sulfide** are summarized below. This data is compiled from various chemical suppliers and databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Reference
Molecular Weight	199.22 g/mol	[1]
Appearance	Solid	[1]
Melting Point	60 to 61°C	[1]
Purity	≥98.0%	[1]
Canonical SMILES	O=--INVALID-LINK-- C1=CC=C(SCCO)C=C1	[1]
InChI Key	RVYZERYSWJUUJY- UHFFFAOYSA-N	[1]

Spectral Data

Mass Spectrometry: The electron ionization mass spectrum for **2-Hydroxyethyl 4-nitrophenyl sulfide** is available through the NIST WebBook.[\[4\]](#) The spectrum displays a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the molecule's structure.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy (Predicted): While specific spectra for this compound are not readily available in the public domain, the expected signals can be predicted based on its structure:

- ^1H NMR: Signals corresponding to the aromatic protons on the nitrophenyl ring, the methylene protons of the hydroxyethyl group, and the hydroxyl proton would be expected. The aromatic protons would likely appear as two doublets in the downfield region. The methylene protons adjacent to the sulfur and hydroxyl groups would appear as triplets in the upfield region.
- ^{13}C NMR: Resonances for the six unique carbon atoms of the aromatic ring and the two carbons of the ethyl group would be observed.
- IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, the C=C stretches of the aromatic ring, and the strong symmetric and asymmetric stretches of the nitro group.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Hydroxyethyl 4-nitrophenyl sulfide** is not widely published. However, a plausible and efficient method is the nucleophilic aromatic substitution (SNA) of a 4-halonitrobenzene with 2-mercaptoethanol. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the para position.^{[5][6][7][8][9]}

Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution

Reaction: 4-Nitrochlorobenzene + 2-Mercaptoethanol → **2-Hydroxyethyl 4-nitrophenyl sulfide** + HCl

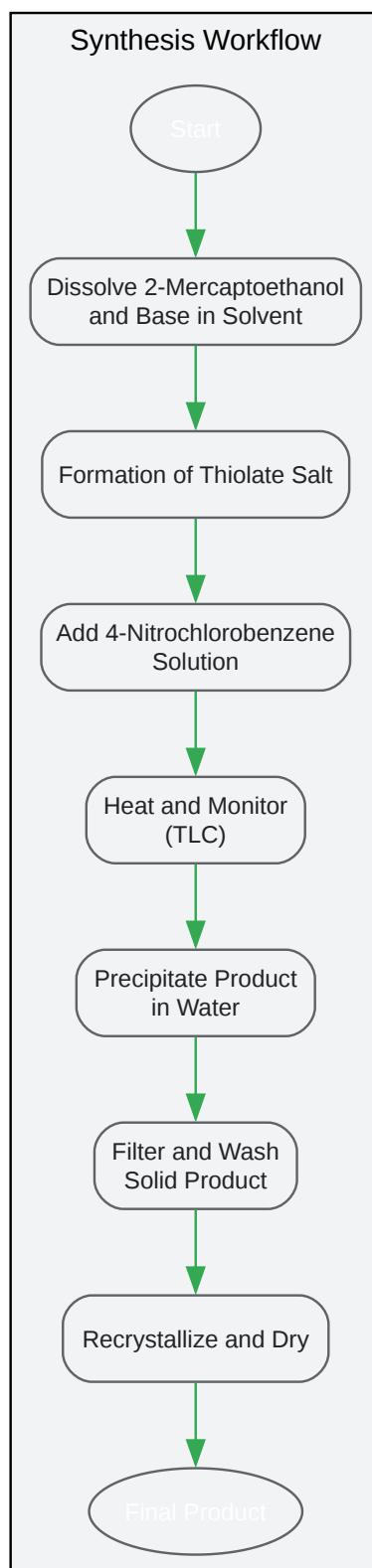
Materials:

- 4-Nitrochlorobenzene
- 2-Mercaptoethanol
- A suitable base (e.g., sodium hydroxide, potassium carbonate)
- A polar aprotic solvent (e.g., dimethylformamide (DMF), ethanol)

Procedure:

- In a round-bottom flask, dissolve 2-mercaptoethanol and a slight molar excess of the base in the chosen solvent.
- Stir the mixture at room temperature to form the thiolate salt.
- Slowly add a solution of 4-nitrochlorobenzene in the same solvent to the reaction mixture.
- Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.

- Collect the solid product by filtration, wash with water to remove inorganic salts, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified **2-Hydroxyethyl 4-nitrophenyl sulfide**.



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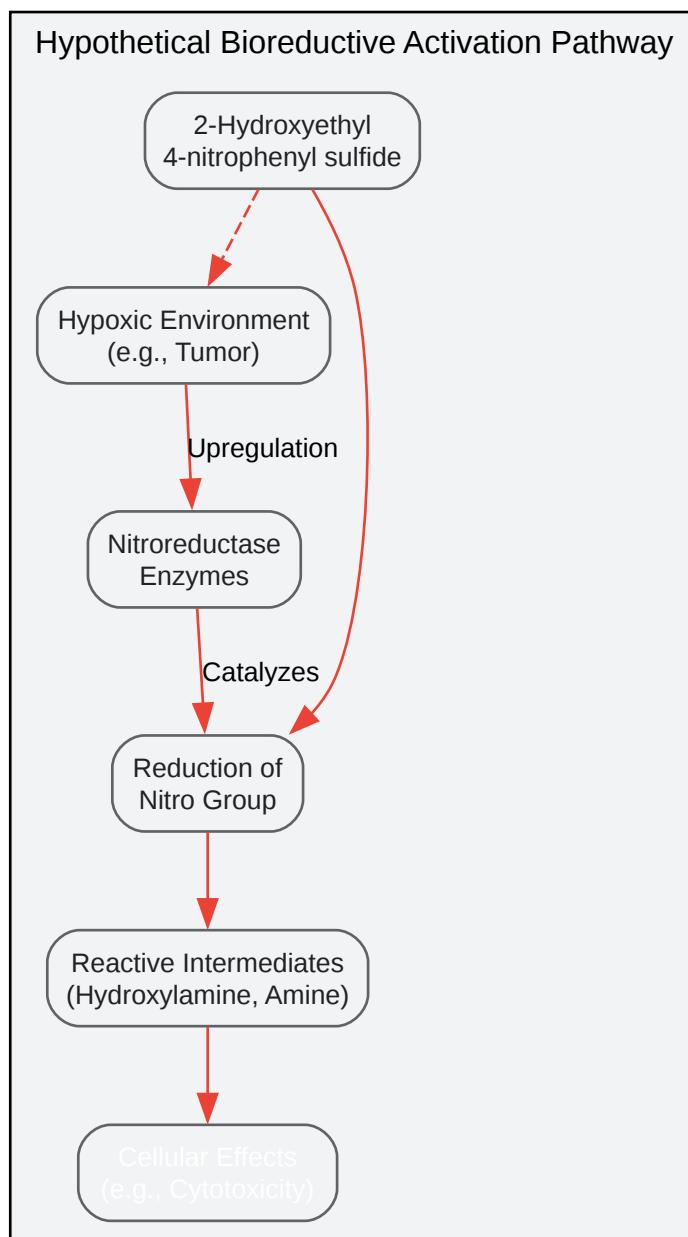
Caption: Proposed workflow for the synthesis of **2-Hydroxyethyl 4-nitrophenyl sulfide**.

Potential Applications and Biological Relevance (Inferred)

While direct research on the applications of **2-Hydroxyethyl 4-nitrophenyl sulfide** is scarce, its structural motifs suggest several areas of potential interest for researchers.

Role as a Bioreductive Prodrug Candidate

The nitrophenyl group is a key component in many bioreductive prodrugs.^[10] In hypoxic (low oxygen) environments, such as those found in solid tumors, nitroreductase enzymes can reduce the nitro group to more reactive species like hydroxylamines and amines. This activation can lead to cytotoxic effects, making such compounds candidates for targeted cancer therapy. The sulfide linkage in this molecule could be designed to be cleaved upon reduction of the nitro group, potentially releasing a therapeutic agent or a signaling molecule.



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